molecular formula C10H10O5 B14134597 Allyl gallate

Allyl gallate

Cat. No.: B14134597
M. Wt: 210.18 g/mol
InChI Key: BSXCVNIQHJJAHQ-UHFFFAOYSA-N
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Description

Allyl gallate is an organic compound derived from gallic acid and allyl alcohol. It is known for its antioxidant properties and is used in various industrial and scientific applications. The compound is characterized by the presence of an allyl group attached to the gallate moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl gallate can be synthesized through the esterification of gallic acid with allyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Allyl gallate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield gallic acid or its derivatives, while reduction may produce allyl alcohol and other reduced forms of the compound.

Scientific Research Applications

Allyl gallate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of bio-based polymers and as an additive in food and cosmetic products for its preservative properties.

Mechanism of Action

The mechanism of action of allyl gallate primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress response and inflammation.

Comparison with Similar Compounds

    Gallic Acid: The parent compound of allyl gallate, known for its strong antioxidant properties.

    Propyl Gallate: Another ester of gallic acid, commonly used as a food preservative.

    Methyl Gallate: Similar to this compound, but with a methyl group instead of an allyl group.

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other gallate esters. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

prop-2-enyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C10H10O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h2,4-5,11-13H,1,3H2

InChI Key

BSXCVNIQHJJAHQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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